Product packaging for Cumyl dithiobenzoate(Cat. No.:CAS No. 201611-77-0)

Cumyl dithiobenzoate

Cat. No.: B1251837
CAS No.: 201611-77-0
M. Wt: 272.4 g/mol
InChI Key: KOBJYYDWSKDEGY-UHFFFAOYSA-N
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Description

Evolution of Controlled Radical Polymerization Methodologies

Conventional free radical polymerization, while widely used for its robustness and compatibility with various monomers, typically yields polymers with broad molecular weight distributions and limited control over architecture due to rapid and irreversible termination reactions sigmaaldrich.comresearchgate.net. The concept of "living" polymerization, pioneered by Michael Szwarc with anionic polymerization, demonstrated the potential for controlled chain growth by minimizing termination events sigmaaldrich.comacs.org. This led to the development of controlled/living radical polymerization (CRP) or reversible deactivation radical polymerization (RDRP) methods in the 1990s, which aim to introduce living characteristics into radical polymerization. researchgate.netacs.orgacs.org These techniques establish a dynamic equilibrium between a small concentration of active propagating chains and a larger population of dormant chains, allowing for controlled growth and reduced termination. researchgate.netsigmaaldrich.comacs.org Key RDRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netacs.orgwikipedia.org

Principles and Significance of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile RDRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate polymerization through a reversible addition-fragmentation mechanism. wikipedia.orgresearchgate.netspecificpolymers.com This degenerative transfer process involves the rapid and reversible exchange of the thiocarbonylthio group between growing polymer radicals and dormant polymer chains (macro-RAFT agents). acs.org The key steps in the RAFT mechanism involve the addition of a propagating radical to the C=S double bond of the RAFT agent, followed by the fragmentation of the intermediate radical to generate a new radical and a dormant thiocarbonylthio species. acs.orgresearchgate.net This continuous cycle of addition and fragmentation ensures that all polymer chains have a similar probability of growing, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ). wikipedia.orgspecificpolymers.commdpi.com

The significance of RAFT polymerization lies in its compatibility with a wide range of monomers and reaction conditions, including various solvents (aqueous and organic), temperatures, and the presence of diverse functional groups. sigmaaldrich.comwikipedia.orgspecificpolymers.comsigmaaldrich.com This versatility makes RAFT a powerful tool for synthesizing polymers with complex architectures, such as block copolymers, star polymers, graft copolymers, and hyperbranched structures, which are difficult to achieve with conventional radical polymerization. wikipedia.orgspecificpolymers.commdpi.com

Historical Development and Prominence of Cumyl Dithiobenzoate (CDB) in RAFT Chemistry

The addition-fragmentation chain transfer process was first reported in the early 1970s, but it was initially irreversible and not used for controlled polymerization. wikipedia.org The potential for reversible chain transfer in controlling radical polymerization was recognized later, and the RAFT process, utilizing thiocarbonylthio compounds, was discovered at the Commonwealth Scientific and Industrial Research Organisation (CSIRO) in Australia in 1998 by Rizzardo and co-workers. acs.orgwikipedia.orgresearchgate.netcsiropedia.csiro.au This discovery marked a significant breakthrough in controlled radical polymerization. acs.orgcsiropedia.csiro.au

This compound (CDB) is a type of dithioester, which are among the most active RAFT agents. sigmaaldrich.com Dithioesters, along with trithiocarbonates, dithiocarbamates, and xanthates, were identified as effective thiocarbonylthio compounds for mediating RAFT polymerization. wikipedia.orgcsiropedia.csiro.au CDB, specifically, features a cumyl (2-phenylprop-2-yl) R group and a phenyl Z group attached to the dithioester core. google.com The structure of the R and Z groups in a RAFT agent significantly influences its activity and suitability for different monomers. sigmaaldrich.comsigmaaldrich.comacs.org Aromatic dithioesters like CDB are particularly effective RAFT agents for the polymerization of more-activated monomers (MAMs), such as styrenes and (meth)acrylates. specificpolymers.comsigmaaldrich.com

The synthesis of CDB can be achieved through methods such as the addition of dithiobenzoic acid to α-methylstyrene. google.com While early reports on this synthesis route indicated low yields, improved processes have been developed. google.com

CDB gained prominence due to its effectiveness in controlling the polymerization of important monomers like styrene (B11656) and methyl methacrylate (B99206), yielding polymers with controlled molecular weights and narrow polydispersities. scialert.netacs.org Studies have demonstrated that CDB can effectively control the polymerization of styrene even at high temperatures and pressures, with molecular weights increasing linearly with conversion and polydispersities remaining below 1.5 at significant conversions. acs.orggoettingen-research-online.de The use of CDB has been explored in various polymerization systems, including bulk, solution, and miniemulsion polymerizations. acs.orgccspublishing.org.cn Its efficacy and the ability to synthesize well-defined polymers with controlled end-groups have solidified its position as a widely used and important chain transfer agent in RAFT chemistry. researchgate.netosti.gov

Table 1: Common Monomers Controlled by RAFT Polymerization

Monomer ClassExamplesSuitable RAFT Agent Types
More-ActivatedStyrenes, (Meth)acrylates, AcrylamidesDithioesters (e.g., CDB), Trithiocarbonates
Less-ActivatedVinyl Acetate (B1210297), N-VinylpyrrolidoneDithiocarbamates, Xanthates

Note: This table provides a general guideline. Specific monomer/RAFT agent compatibility can vary based on reaction conditions and the specific R and Z groups of the RAFT agent. specificpolymers.comsigmaaldrich.comsigmaaldrich.com

Studies investigating the purity of CDB have shown that impurities, such as dithiobenzoic acid, can influence the polymerization kinetics, potentially causing inhibition or retardation periods. researchgate.net This highlights the importance of using purified CDB for achieving optimal control over the RAFT process. researchgate.net

The continued research and widespread adoption of RAFT polymerization across academic and industrial settings underscore the significance of effective CTAs like this compound in advancing the field of polymer science and enabling the creation of materials with tailored properties for diverse applications. acs.orgcsiropedia.csiro.auboronmolecular.com

Table 2: Key Characteristics of Controlled Radical Polymerization Techniques

TechniqueMechanismTypical Mediating AgentMonomer ScopeMetal Catalyst Required
NMPReversible TerminationNitroxidesLimitedNo
ATRPReversible Activation/DeactivationTransition Metal ComplexesBroadYes
RAFTReversible Addition-Fragmentation TransferThiocarbonylthio Compounds (e.g., CDB)Very BroadNo

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16S2 B1251837 Cumyl dithiobenzoate CAS No. 201611-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropan-2-yl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBJYYDWSKDEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453981
Record name Cumyl dithiobenzoate
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201611-77-0
Record name Cumyl dithiobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate
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Ii. Synthetic Routes and Purity Assessment of Cumyl Dithiobenzoate

Established Synthetic Pathways for Cumyl Dithiobenzoate

The synthesis of this compound typically involves reactions that introduce the dithiobenzoate group and the cumyl leaving group. Several methods have been developed for its preparation.

Addition of Dithiobenzoic Acid to α-Methylstyrene

A common synthetic route for this compound involves the acid-catalyzed addition of dithiobenzoic acid to α-methylstyrene thegoodscentscompany.comyok.gov.tr. This reaction leverages the reactivity of the olefinic double bond in α-methylstyrene towards the dithiobenzoic acid. The reaction is often carried out in a solvent such as carbon tetrachloride or hexane (B92381), with a small amount of an acid catalyst like p-toluenesulfonic acid scialert.netdur.ac.uk. The mixture is typically heated to facilitate the reaction scialert.netdur.ac.uk.

The synthesis can be represented conceptually as: Dithiobenzoic Acid + α-Methylstyrene + Acid Catalyst → this compound

Following the reaction, the desired product, this compound, is obtained, often as a dark-purple oil scialert.net. Purification steps are generally required to isolate the product from excess starting materials, solvent, and potential byproducts scialert.net. Yields for this method can sometimes be low scialert.net.

Alternative Synthetic Protocols (e.g., Grignard-based approaches)

While the addition of dithiobenzoic acid to α-methylstyrene is a prevalent method, alternative approaches to synthesizing dithioesters, including those that could be adapted for this compound, exist. Grignard reagents offer a versatile route for forming carbon-carbon and carbon-sulfur bonds wikipedia.orgnih.gov. Although a direct Grignard-based synthesis of this compound is not explicitly detailed in the provided search results, Grignard reactions are known for their utility in preparing dithiocarboxylic acids, which are precursors to dithioesters wikipedia.org. For instance, the reaction of a phenyl Grignard reagent (like phenylmagnesium bromide) with carbon disulfide, followed by acidification, yields dithiobenzoic acid wikipedia.org. This dithiobenzoic acid could then potentially be used in the addition reaction with α-methylstyrene or other reactions to form the this compound.

Another approach mentioned in the context of preparing dithioesters involves the reaction of a dithiocarboxylic acid or salt with an alkyl compound containing a leaving group google.com. This can be carried out in a biphasic system google.com. For example, sodium dithiobenzoate can react with cumyl chloride to yield this compound google.com. Cumyl chloride can be prepared from cumyl alcohol and hydrochloric acid google.com.

Critical Impact of Impurities on RAFT Polymerization Control

Identification and Role of Dithiobenzoic Acid Contaminants

Dithiobenzoic acid (DTBA), a starting material in one of the primary synthetic routes, is a common and critical impurity found in this compound researchgate.netacs.org. Studies have shown that the presence of DTBA can lead to an inhibition or retardation period in RAFT polymerizations researchgate.netacs.orgacs.org. The mechanism by which DTBA affects polymerization is complex and may involve degradative chain transfer or reaction with radicals in the system, leading to inhibition acs.orgacs.org. Increasing the concentration of DTBA impurity has been shown to increase the inhibition period in the polymerization of monomers like methyl acrylate (B77674) and styrene (B11656) acs.orgacs.org.

Influence of Other Byproducts from Synthesis

Besides residual dithiobenzoic acid, other byproducts from the synthesis of this compound can also negatively impact RAFT polymerization. These impurities depend on the specific synthetic route and storage conditions researchgate.net. Possible byproducts from the synthesis of xanthate RAFT agents have been shown to cause inhibition periods in the polymerization of vinyl acetate (B1210297) researchgate.net. While the exact nature and impact of all potential byproducts from this compound synthesis are subjects of ongoing research, it is understood that they can interfere with the delicate equilibrium of the RAFT process, leading to uncontrolled polymerization, broadened molecular weight distributions, and loss of living character scialert.netresearchgate.netacs.org. Thermal decomposition of dithioesters, including CDB, can yield unsaturated compounds and dithiobenzoic acid, further contributing to impurities and affecting polymerization control acs.orgresearchgate.net.

Advanced Purification Techniques and Their Effects on Polymerization Kinetics

Given the significant impact of impurities, purification of this compound is a crucial step before its use in controlled polymerization. Various techniques are employed to enhance the purity of CDB. Column chromatography is a common method, often using silica (B1680970) gel or alumina (B75360) as the stationary phase and petroleum ether or hexane as the eluent scialert.netresearchgate.net. However, purification by column chromatography on silica has been reported to still result in a significant inhibition period, even when used immediately after purification researchgate.net.

Advanced techniques like preparative high-performance liquid chromatography (HPLC) have been shown to yield highly pure this compound uq.edu.au. Using CDB purified by HPLC can lead to a significantly shorter inhibition period and a faster rate of polymerization compared to material purified only by column chromatography acs.org. This highlights the effectiveness of more stringent purification methods in removing detrimental impurities.

The purity of CDB and the presence of impurities like DTBA directly influence the polymerization kinetics. Higher purity generally leads to better control over the polymerization, with a reduced or eliminated inhibition period and a more linear increase in molecular weight with conversion acs.org.

Data from research findings illustrate the impact of purification:

Purification MethodMonomerObserved Inhibition PeriodEffect on Polymerization Rate
Silica Column ChromatographyHEMASignificantRetardation
HPLC PurificationHEMAShorterFaster

This table, based on research findings, demonstrates that the level of purification of this compound has a direct correlation with the observed inhibition period and the rate of polymerization in RAFT-mediated reactions acs.org.

Further research findings indicate that the retardation effect observed with increasing CDB concentration decreases with increasing temperature acs.org. This suggests that while purity is critical, the reaction conditions also play a role in mitigating the effects of potential residual impurities acs.org.

Iii. Mechanistic Insights into Cumyl Dithiobenzoate Mediated Raft Polymerization

Detailed Reaction Mechanism of RAFT with Dithiobenzoates

The core of RAFT polymerization with dithiobenzoates involves a degenerative chain transfer process mediated by the thiocarbonylthio group. wikipedia.orgacs.org The generally accepted mechanism comprises several key steps: initiation, pre-equilibrium, reinitiation, main equilibrium, and termination. researchgate.net The reversible addition and fragmentation steps are central to the control afforded by the RAFT process. mdpi.com

Pre-equilibrium: Initiation and Reversible Addition of Initiator Radicals

The RAFT process is typically initiated by a conventional free radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes to generate primary radicals (I•). wikipedia.orgmdpi.com These primary radicals then add to monomer (M) to form propagating radicals (Pn•). wikipedia.org In the pre-equilibrium stage, the initiator-derived propagating radical (P_n•) adds to the initial RAFT agent (Z-C(=S)S-R, where for dithiobenzoates Z is typically a phenyl group and for CDB, R is a cumyl group). tandfonline.com This addition forms an intermediate radical adduct. wikipedia.orgmdpi.com This intermediate radical is resonance stabilized, particularly with dithiobenzoates where the Z group is an aromatic ring, allowing for delocalization of the unpaired electron. mdpi.comrsc.org The intermediate radical can then undergo fragmentation in either direction: back to the initial propagating radical and RAFT agent, or forward to release the R group as a new radical (R•) and generate a polymeric RAFT agent (Pn-S-C(Z)=S), also known as a macroCTA. wikipedia.orgtandfonline.com

The pre-equilibrium is crucial for the initial conversion of the small-molecule RAFT agent into polymeric RAFT agents. nsf.gov The efficiency of this stage is influenced by the rate of addition of the initiating radical to the RAFT agent and the subsequent fragmentation of the intermediate radical to release the R group. tandfonline.comacs.org

Main Equilibrium: Reversible Addition-Fragmentation of Propagating Radicals

Once polymeric RAFT agent (macroCTA) is formed, the main equilibrium is established. wikipedia.orgtandfonline.comnsf.gov This is the most significant part of the RAFT process for achieving controlled polymerization. wikipedia.org In this equilibrium, a propagating radical (Pm•) adds to the thiocarbonylthio group of a dormant polymeric RAFT agent (Pn-S-C(Z)=S), forming a new intermediate radical adduct. wikipedia.orgnsf.govdntb.gov.ua This intermediate radical can then fragment, releasing either the original propagating radical (Pm•) and the polymeric RAFT agent, or a new propagating radical (Pn•) and a different polymeric RAFT agent (Pm-S-C(Z)=S). researchgate.netmdpi.comrsc.orgnsf.govacs.orgdntb.gov.uanih.govnih.govacs.orgresearchgate.netmdpi.com

This rapid and reversible exchange of the thiocarbonylthio group between active and dormant chains ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. wikipedia.orgmdpi.comacs.orgtandfonline.com The rate of this addition-fragmentation equilibrium should ideally be faster than the rate of propagation to maintain control over the polymerization. acs.orgnsf.gov The efficiency of the main equilibrium is highly dependent on the structure of the RAFT agent, particularly the Z and R groups, which influence the reactivity of the C=S bond and the stability and leaving group ability of the fragmenting radicals. mdpi.comuobasrah.edu.iqacs.org Dithiobenzoates, with their aromatic Z group, generally exhibit high transfer constants. uobasrah.edu.iq

Fragmentation and Reinitiation Events

Fragmentation is a critical step in both the pre-equilibrium and main equilibrium. It involves the breaking of a C-S bond in the intermediate radical adduct, releasing a radical species and a new thiocarbonylthio compound. acs.orgdntb.gov.uanih.gov In the pre-equilibrium, fragmentation of the intermediate formed from the initiator radical and the initial RAFT agent releases the R group radical (R•). wikipedia.orgtandfonline.com This R group radical must be capable of efficiently reinitiating polymerization by adding to monomer, forming a new propagating radical (Pm•). wikipedia.orgmdpi.comuobasrah.edu.iq The R group should be a good leaving group to facilitate fast fragmentation and should reinitiate polymerization rapidly to ensure all chains start growing at approximately the same time, contributing to a narrow polydispersity. mdpi.comuobasrah.edu.iqacs.orgacs.org

In the main equilibrium, fragmentation of the intermediate radical adduct (formed from a propagating radical and a polymeric RAFT agent) regenerates a propagating radical and a polymeric RAFT agent. acs.orgdntb.gov.uanih.gov The relative rates of addition and fragmentation in this equilibrium determine the concentration of active radicals and the rate of chain transfer. researchgate.netnih.gov Efficient fragmentation of the intermediate radical is essential for rapid equilibration and good control over the polymerization. acs.org However, slow fragmentation, particularly in the pre-equilibrium, can lead to an induction period or rate retardation in the polymerization. researchgate.netacs.orgnih.gov

Dynamics and Nature of Intermediate Radical Species in CDB Systems

The intermediate radical species formed during the addition-fragmentation process are key to the RAFT mechanism. In CDB-mediated RAFT polymerization, these intermediate radicals are resonance stabilized due to the phenyl group (Z group) of the dithiobenzoate moiety. mdpi.comrsc.org The nature and dynamics of these intermediate radicals, including their stability, lifetimes, and concentration profiles, significantly influence the polymerization kinetics and the degree of control achieved. mdpi.comacs.orgnih.govnih.govacs.orguni-goettingen.deresearchgate.net

Stability and Lifetimes of RAFT Adduct Radicals

The stability of the intermediate radical adduct in dithiobenzoate-mediated RAFT polymerization is influenced by the substituents on the thiocarbonylthio group. acs.orgrsc.org The aromatic Z group in dithiobenzoates provides resonance stabilization to the intermediate radical, which can affect its lifetime and fragmentation rate. mdpi.comrsc.org While this stabilization is important for the reversible nature of the process, excessive stabilization can lead to a longer lifetime of the intermediate radical, potentially increasing the likelihood of termination reactions involving these species. mdpi.comnih.gov

Studies on CDB-mediated RAFT polymerization of styrene (B11656) at 30°C, using kinetic experiments and ab initio molecular orbital calculations, have provided insights into the lifetime of the RAFT adduct radicals. It was estimated that the lifetime of these radicals is close to 2.5 seconds under these conditions. nih.govacs.org The stability of the R group also dictates the lifetime of the radical released upon fragmentation and affects its ability to reinitiate polymerization. acs.org

Time-Dependent Concentration Profiles of Intermediate Species

The concentrations of the different radical species in a RAFT polymerization system change over time. Monitoring the time-dependent concentration profiles of intermediate radicals provides valuable information about the polymerization kinetics and mechanism. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy have been used to measure the concentration of intermediate radicals during RAFT polymerization. researchgate.netuni-goettingen.depublish.csiro.au

Studies using real-time 13C NMR to follow RAFT polymerizations of styrene with different dithiobenzoate RAFT agents, including CDB, have shown that the rate of polymerization is strongly dependent on the type and concentration of the RAFT agent. acs.org The concentration profiles of intermediate species are influenced by the rates of the elementary reactions, including addition, fragmentation, and termination. rsc.orgpsu.edu

In some cases, a delayed onset of steady-state behavior in polymerization kinetics has been observed with dithiobenzoates like CDB, which is consistent with models suggesting slow fragmentation of the intermediate radical in the pre-equilibrium or slow re-initiation by the leaving group radical. researchgate.netnih.govnih.gov The concentration of intermediate radicals can be relatively low, in the range of 10⁻⁶ to 10⁻⁷ mol L⁻¹, during RAFT polymerization as observed by EPR experiments. researchgate.netpublish.csiro.au However, model reactions designed to probe the RAFT process in a simplified manner have suggested potentially higher stationary concentrations of intermediate radicals. publish.csiro.au The time dependence of the intermediate radical concentration can vary significantly depending on the specific RAFT agent used. researchgate.net

Kinetic Manifestations and Control in CDB-Mediated Polymerizations

RAFT polymerization mediated by dithiobenzoates, including CDB, often exhibits distinct kinetic behaviors compared to conventional free radical polymerization. Understanding these manifestations is crucial for achieving controlled polymer synthesis.

Rate Retardation and Inhibition Periods: Experimental Observations and Explanations

Rate retardation and inhibition periods are commonly observed phenomena in RAFT polymerizations mediated by dithiobenzoates like CDB, particularly with monomers such as styrene and acrylates. advancedsciencenews.comresearchgate.net Experimental studies have shown that the purity of CDB significantly impacts the extent of retardation and the duration of the inhibition period. researchgate.netcore.ac.uk Impurities, potentially arising from synthesis or storage, can act as inhibitors or retarders. researchgate.net For instance, samples of CDB not rigorously purified or stored improperly have been shown to cause significant inhibition periods in the polymerization of monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), styrene, and methyl acrylate (B77674) (MA). researchgate.net Dithiobenzoic acid (DTBA), a possible byproduct, has also been shown to induce pronounced induction periods. researchgate.net

The observed inhibition period can be longer than theoretically calculated for a simple inhibition reaction, suggesting a complex mechanistic scenario. researchgate.net Two main hypotheses have been proposed to explain rate retardation: the slow fragmentation hypothesis and the intermediate radical termination hypothesis. advancedsciencenews.comnih.gov The slow fragmentation hypothesis posits that the fragmentation of the intermediate RAFT radical is sufficiently slow to reduce the concentration of propagating radicals, thereby causing retardation. advancedsciencenews.com The intermediate radical termination hypothesis suggests that the intermediate RAFT radicals undergo termination reactions with themselves or other radical species, leading to a loss of propagating radicals and thus retardation. advancedsciencenews.comnih.gov While the debate continues, experimental data, including the observation of termination products derived from intermediate radicals, support the intermediate radical termination model as a significant factor in retardation. acs.org

The nature of the leaving group (R group) of the RAFT agent and its ability to reinitiate polymerization also play a role in the inhibition period. researchgate.netgoettingen-research-online.de A leaving group that is slow to reinitiate polymerization can contribute to a more pronounced inhibition period. goettingen-research-online.de For CDB, the cumyl radical is released upon fragmentation. The addition of a cumyl radical to a monomer like butyl acrylate is significantly slower than the homopropagation of butyl acrylate radicals, which can contribute to the observed induction period and retardation. goettingen-research-online.de

Factors Governing Kinetic Control and "Livingness"

Achieving good kinetic control and "livingness" in CDB-mediated RAFT polymerization relies on several factors. A key aspect of living radical polymerization, including RAFT, is the rapid deactivation of propagating radicals, which minimizes irreversible termination reactions. mcmaster.casigmaaldrich.com In RAFT, this is facilitated by the reversible addition-fragmentation equilibrium, where propagating radicals react with the RAFT agent to form dormant species. sigmaaldrich.commdpi.com

For effective control, the rate of the addition/fragmentation equilibrium should be faster than the rate of propagation, ensuring that all polymer chains have a similar opportunity to grow. acs.orgumass.edu This leads to a linear increase in molecular weight with conversion and narrow molecular weight distributions (low polydispersity indices, PDI). sigmaaldrich.comcmu.edu

The concentration of the RAFT agent relative to the initiator is a critical factor. A higher concentration of RAFT agent generally leads to better control over molecular weight and narrower polydispersities. cmu.edursc.org Conversely, lower RAFT agent concentrations can result in broader molecular weight distributions and the appearance of a high molecular weight shoulder, consistent with termination by coupling of propagating radicals. cmu.edu

The choice of monomer is also important, as the efficiency of the RAFT process can vary depending on the monomer structure and its reactivity towards the RAFT agent and the leaving group radical. sigmaaldrich.com While dithiobenzoates like CDB are effective for monomers such as methacrylates, their performance with styrenes and acrylates can be affected by retardation issues. advancedsciencenews.com

Temperature is another factor influencing polymerization kinetics and control. Higher temperatures can reduce the rate retardation effect, which has been attributed to a lower equilibrium concentration of the intermediate RAFT radical at elevated temperatures. goettingen-research-online.de

Efficient Initialization Phenomena

Efficient initialization is a phenomenon observed in some RAFT polymerizations, including those mediated by dithiobenzoates like CDB, where the initial RAFT agent is rapidly converted to a species with a single monomer unit attached before significant formation of longer chains occurs. acs.orgresearchgate.net This has been observed in styrene polymerization with high concentrations of CDB. acs.org

This phenomenon implies that the addition of the first monomer unit to the RAFT agent and subsequent fragmentation to release the leaving group and form a one-unit chain is relatively fast. acs.org Efficient initialization contributes to the controlled nature of RAFT polymerization by ensuring that a large number of chains are initiated early in the process, all having the RAFT functionality. sigmaaldrich.com

Analysis of Side Reactions and Termination Pathways

While RAFT polymerization is a powerful technique for achieving controlled polymer architectures, side reactions and termination pathways can occur, potentially affecting the livingness and the final polymer properties.

Bimolecular Termination (Disproportionation and Combination)

Similar to conventional radical polymerization, bimolecular termination reactions, specifically disproportionation and combination, can occur between propagating radicals in RAFT polymerization. cmu.educapes.gov.br These reactions lead to the formation of "dead" polymer chains that no longer possess the active RAFT end-group and cannot participate in further chain growth or reinitiation. mdpi.comumass.edu

The extent of bimolecular termination is influenced by the concentration of propagating radicals. In an ideal RAFT process, the concentration of propagating radicals is kept relatively low due to the rapid equilibrium between active and dormant species, which helps to minimize termination. mdpi.comgoogle.com However, some degree of radical-radical termination is unavoidable in RAFT polymerization. cmu.edu The number of dead chains formed is related to the number of chains initiated by initiator-derived radicals. acs.orgcmu.edu Using a low initiator concentration relative to the RAFT agent can help to minimize the number of dead chains. rsc.orggoogle.com

Studies using techniques like coupled size exclusion chromatography-electrospray ionization mass spectrometry (SEC-ESI-MS) have identified conventional disproportionation and combination termination products in the product stream of RAFT polymerizations, including those mediated by CDB. capes.gov.brqut.edu.au

Irreversible Termination of RAFT Intermediates

Beyond the conventional bimolecular termination of propagating radicals, irreversible termination involving the intermediate RAFT radical is another significant side reaction, particularly in dithiobenzoate-mediated RAFT. advancedsciencenews.comacs.orgacs.org The intermediate radical, formed by the addition of a propagating radical to the RAFT agent, can undergo self-termination (reaction with another intermediate radical) or cross-termination (reaction with a propagating radical). nih.govacs.orgresearchgate.nettandfonline.com

This intermediate radical termination (IRT) pathway is considered a major contributor to the observed rate retardation in dithiobenzoate-mediated RAFT polymerization. nih.govacs.orgpublish.csiro.au The delocalization of the radical functionality into the phenyl ring of the dithiobenzoate can lead to resonance structures that may facilitate the formation of cross-termination products. nih.gov

Experimental evidence supporting IRT includes the detection of species with molecular weights corresponding to the coupling of intermediate radicals or the reaction between intermediate and propagating radicals. acs.orgtandfonline.com For example, the formation of 3-arm and potentially 4-arm star-like structures, which can arise from the termination of intermediate radicals, has been observed in some CDB-mediated polymerizations or model reactions. rsc.orgacs.orgtandfonline.com While some studies using techniques like SEC-ESI-MS have not observed significant amounts of 3-armed star polymers under certain conditions, the evidence for IRT from other methods remains compelling. capes.gov.brqut.edu.au

Thermal Decomposition Pathways of Cumyl Dithiobenzoate

This compound (CDB), a widely utilized chain transfer agent in Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, is known to undergo thermal decomposition at elevated temperatures, which can impact the controlled nature of the polymerization process. Studies indicate that significant thermal decomposition of dithioesters with bulky leaving groups, such as CDB, occurs at temperatures of 90°C or higher, and specifically at 120°C. publish.csiro.auacs.orgresearchgate.netacs.org This decomposition represents a side reaction that can interfere with the ideal RAFT mechanism. publish.csiro.au

Research findings detail that the thermal decomposition of CDB primarily yields an unsaturated compound, identified as α-methylstyrene, and dithiobenzoic acid. acs.orgresearchgate.netacs.orgamazonaws.comnih.gov This process can be analogous to a concerted elimination pathway observed in the thermal decomposition of some dithiobenzoate end-capped polymers. openrepository.com

The occurrence of thermal decomposition can lead to a loss of the living character of the polymerization. acs.orgresearchgate.netacs.org This is manifested in several ways, including retarded reaction rates and broadened molecular weight distributions of the resulting polymers. acs.orgresearchgate.netacs.org The extent of decomposition and its effect on polymerization kinetics can be influenced by factors such as temperature, solvent, and the concentration of the RAFT agent. researchgate.netgoettingen-research-online.de While some reports suggest relative stability of dithiobenzoates up to around 180°C, particularly under specific conditions like high pressure, others clearly demonstrate decomposition at lower temperatures (90-120°C) under more typical RAFT conditions. publish.csiro.auacs.orgresearchgate.netacs.orggoettingen-research-online.de

Detailed research findings on the thermal decomposition of CDB highlight its susceptibility to degradation at temperatures commonly employed in RAFT polymerization. For instance, studies investigating CDB at 120°C have shown its decomposition, yielding the characteristic unsaturated product and dithiobenzoic acid. acs.orgresearchgate.netacs.org The rate of this decomposition can be dependent on the initial concentration of the RAFT agent. researchgate.net

The following table summarizes the key aspects of the thermal decomposition of this compound:

AspectDetailsTemperature RangeProductsImpact on RAFT Polymerization
Decomposition Onset Significant decomposition observed. publish.csiro.auacs.orgresearchgate.netacs.org≥ 90°C, notably at 120°C publish.csiro.auacs.orgresearchgate.netacs.org--
Primary Products Formation of unsaturated compound and dithiobenzoic acid. acs.orgresearchgate.netacs.orgamazonaws.comnih.gov-α-methylstyrene, Dithiobenzoic acid. acs.orgresearchgate.netacs.orgamazonaws.comnih.gov-
Consequences Loss of living character, altered kinetics, broadened MWD. acs.orgresearchgate.netacs.org--Retarded rate, broadened molecular weight distribution. acs.orgresearchgate.netacs.org
Influencing Factors Leaving group structure, temperature, concentration. publish.csiro.auresearchgate.netgoettingen-research-online.de---

Iv. Advanced Computational and Kinetic Modeling of Cdb Mediated Raft Processes

Quantum-Chemical Approaches to Reaction Kinetics

Quantum chemistry offers a powerful tool to study the kinetics and thermodynamics of individual elementary reactions in RAFT polymerization without relying on kinetic model-based assumptions. scispace.com Ab initio and Density Functional Theory (DFT) calculations are extensively used to determine the energetics and transition states of addition and fragmentation reactions, providing valuable data for kinetic modeling. scispace.compublish.csiro.au

Ab Initio and Density Functional Theory (DFT) Calculations of Rate Coefficients

Ab initio and DFT calculations are employed to compute the rate coefficients for the addition and fragmentation steps in CDB-mediated RAFT polymerization. These calculations provide fundamental parameters that are difficult to obtain solely through experimental methods. For instance, high-level ab initio molecular orbital calculations have been used to study the CDB-mediated RAFT polymerization of styrene (B11656). nih.govacs.org These computational studies can predict the kinetics and thermodynamics of chemical reactions from first principles. scispace.com

Calculations have shown that addition reactions in RAFT, such as the addition of a radical to the C=S bond of a dithioester, are typically fast, with rate coefficients in the range of 10⁶ to 10⁸ L mol⁻¹ s⁻¹. publish.csiro.auacs.org Fragmentation rate coefficients, however, are more sensitive to the specific substituents and can vary significantly. acs.org For the reaction between a cumyl radical and methyl dithiobenzoate, calculated addition rate coefficients have been reported. publish.csiro.au

Prediction of Equilibrium Constants for Addition-Fragmentation

Quantum chemical calculations are also instrumental in predicting the equilibrium constants (K) for the addition-fragmentation reactions, which are defined as the ratio of the addition rate coefficient (k_add) to the fragmentation rate coefficient (k_frg) (K = k_add / k_frg). publish.csiro.au The equilibrium constant is a critical parameter that reflects the relative stability of the intermediate radical adduct and the efficiency of the chain transfer process. researchgate.net

High-level ab initio calculations have been used to predict the equilibrium constant for the reaction between the cumyl radical and methyl dithiobenzoate, yielding a value consistent with the slow-fragmentation model. publish.csiro.aunih.govacs.org For the CDB-mediated bulk polymerization of styrene at 60°C, experimental estimations of the equilibrium constant have been made, and these values can be compared with computational predictions to validate theoretical models. publish.csiro.au The equilibrium constant for the main equilibrium in the CDB/methyl acrylate (B77674) system at 80°C was found to be 1.2 × 10⁴ L mol⁻¹, suggesting a relatively stable intermediate radical. researchgate.net

Here is a table summarizing some reported equilibrium constants and rate coefficients related to CDB and dithiobenzoates:

SystemTemperature (°C)k_add (L mol⁻¹ s⁻¹)k_frg (s⁻¹)Equilibrium Constant (K) (L mol⁻¹)MethodSource
Cumyl radical + Methyl dithiobenzoateNot specified--7.3 × 10⁶Ab initio quantum chemical calculation publish.csiro.aunih.govacs.org
CDB-mediated styrene polymerization605.4 × 10⁵3.3 × 10⁻²1.6 × 10⁷Experimental estimation (CAMD group) publish.csiro.au
Oligomeric polystyryl dithiobenzoate-mediated styrene polymerizationNot specified-10⁴-Experimental (Fukuda and coworkers) publish.csiro.au
CDB-mediated methyl acrylate polymerization80--1.2 × 10⁴Monte Carlo simulation fitting researchgate.net
Dithioester-mediated butyl acrylate polymerization-40--(2.3 ± 0.6) × 10⁵EPR-based method publish.csiro.au
Dithioester-mediated butyl acrylate polymerization70--75 ± 15EPR-based method publish.csiro.augoettingen-research-online.de
Cyano-iso-propyl dithiobenzoate + AIBN radicalNot specified--(9 ± 1)Ratio of radical concentrations publish.csiro.au
Dithioester with diethoxyphosphoryl Z-groupNot specified~10⁷~10⁴-Kinetic fitting of radical profiles publish.csiro.au
tert-butyl radical + tert-butyl dithiobenzoateNot specified5 × 10⁶8 × 10⁻³-Spin-trapping technique publish.csiro.au

Development and Application of Kinetic Simulation Models

Use of Differential Equation Systems (e.g., PREDICI® Software)

Systems of coupled differential equations are commonly used to model the kinetics of RAFT polymerization. Software packages like PREDICI® are designed to solve these complex systems, allowing for the simulation of monomer conversion, molecular weight evolution, and polydispersity indices over time. mdpi.commdpi.comresearchgate.net

PREDICI® has been used to model the CDB-mediated bulk polymerization of styrene. researchgate.net The program utilizes methods for approximating countable differential equation systems and specific time discretization techniques suitable for polymerization reactions. mdpi.com Modeling with PREDICI® can help in estimating rate coefficients by fitting simulation results to experimental data. mdpi.com For instance, PREDICI® modeling has been applied to study the polymerization of tert-butyldimethylsilyl methacrylate (B99206) mediated by cyanoisopropyl dithiobenzoate (CPDB), a related dithiobenzoate CTA, to estimate rate coefficients for addition and fragmentation reactions. mdpi.comnih.gov

Kinetic Monte Carlo Simulations for Mechanistic Elucidation

Kinetic Monte Carlo (KMC) simulations provide a stochastic approach to modeling polymerization kinetics, tracking the reactions of individual molecules over time. researchgate.netmdpi.com This method is particularly useful for gaining detailed microstructural information about the resulting polymers and for elucidating complex reaction mechanisms. mdpi.com

KMC simulations have been employed to model CDB-mediated methyl acrylate bulk polymerizations. researchgate.netgwdg.de These simulations can be based on tracking a large number of discrete molecules according to their reaction pathways, incorporating detailed kinetic schemes that include pre-equilibrium and main equilibrium steps, as well as termination reactions of intermediate radicals. researchgate.net KMC simulations can be used to fit experimental data (such as conversion, molecular weight, and polydispersity) to estimate rate coefficients. publish.csiro.au

Moment Equations Method for Polymerization Kinetics

The method of moments is another approach used to model polymerization kinetics, focusing on the evolution of the moments of the molecular weight distribution rather than tracking individual chains. mdpi.com This method can provide information about average molecular weights and polydispersity. mdpi.com

V. Spectroscopic and Advanced Analytical Characterization of Cdb Mediated Raft Systems

Real-Time Spectroscopic Monitoring of Polymerization

Real-time spectroscopic techniques offer valuable insights into the dynamic processes occurring during CDB-mediated RAFT polymerization, allowing for the monitoring of monomer conversion, the fate of the RAFT agent, and the detection of transient radical species.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progression

In-situ ¹H NMR spectroscopy is a powerful tool for directly investigating the kinetics and mechanisms of RAFT polymerization in real-time. acs.orgresearchgate.netmdpi.combenicewiczgroup.comacs.org This technique allows for the continuous monitoring of the change in concentration of monomers, the initial RAFT agent (CDB), and the formation of polymeric species as a function of time. acs.orgresearchgate.netacs.org

Studies utilizing in-situ ¹H NMR have provided crucial information regarding the early stages of CDB-mediated RAFT polymerization, including the initialization period during which the initial RAFT agent is consumed. acs.orgacs.org For instance, investigations into the AIBN-initiated RAFT polymerization of styrene (B11656) in the presence of CDB have shown that the initialization period can be significantly longer compared to reactions using other RAFT agents like cyanoisopropyl dithiobenzoate. acs.org This difference has been attributed to factors such as slower propagation rates involving the cumyl radical and potentially higher termination rates for cumyl radicals. acs.org

In-situ NMR can also reveal the selectivity of the fragmentation process in the intermediate radical. Studies have shown strong fragmentation selectivity during the initialization period, favoring the formation of the tertiary propagating radical. acs.org The technique is also used to determine monomer conversion over time, providing kinetic data essential for understanding the polymerization rate and control. researchgate.netbenicewiczgroup.comrsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Quantification

Electron Spin Resonance (ESR) spectroscopy is employed to detect and quantify the radical species present during RAFT polymerization, including the intermediate radicals formed upon the addition of a propagating radical to the thiocarbonyl group of the RAFT agent. researchgate.netresearchgate.net The direct observation of these intermediate radicals by ESR provides experimental evidence supporting the proposed mechanism of the RAFT process. researchgate.netresearchgate.net

ESR studies have estimated the concentration of intermediate radicals, such as the polystyrene-derived adduct radical, in the order of 10⁻⁷ M during the RAFT polymerization of styrene mediated by dithiobenzoates, including CDB. researchgate.net While ESR can detect these transient species, their concentration is generally very low, which has implications for the interpretation of retardation effects in RAFT polymerization. researchgate.netacs.org The detection of the intermediate radical by ESR has been reported for styrene polymerization mediated by CDB, but not always for methacrylate (B99206) systems. researchgate.netcore.ac.uk

Time-resolved ESR spectrometry has been used to obtain rate coefficients for the build-up and relaxation kinetics of the intermediate radical, further contributing to the understanding of the addition-fragmentation equilibrium central to RAFT. publish.csiro.au

Post-Polymerization Characterization of Polymer Structure and Composition

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard technique used to determine the molecular weight distribution (MWD) and average molecular weights (Number-average molecular weight (Mn) and Weight-average molecular weight (Mw)) of the synthesized polymers. researchgate.netacs.orgresearchgate.netnih.govchemicalbook.comcapes.gov.brgrafiati.comcmu.eduacs.orgresearchgate.netpublish.csiro.au For controlled polymerization techniques like RAFT, GPC/SEC is crucial for assessing the degree of control by evaluating the dispersity (Ð = Mw/Mn), with values close to 1 indicating a narrow MWD and good control. researchgate.netmdpi.comrsc.orgqut.edu.au

In CDB-mediated RAFT polymerization, GPC/SEC analysis typically shows a linear increase in molecular weight with monomer conversion, a hallmark of living polymerization. qut.edu.au The dispersity is often low, particularly at moderate conversions, indicating good control over chain growth. researchgate.netrsc.orgqut.edu.au Factors such as the initial concentration ratio of CDB to monomer, polymerization temperature, and reaction time can influence the molecular weight and dispersity of the resulting polymers, as monitored by GPC/SEC. qut.edu.au For instance, decreasing the CDB concentration relative to monomer can lead to higher molecular weight polymers, although sometimes with a slight increase in dispersity. qut.edu.au

GPC/SEC is routinely used to analyze polymers produced via CDB-mediated RAFT in various monomers and conditions, confirming the controlled nature of the polymerization. rsc.orgcore.ac.ukacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for End-Group Analysis and Oligomer Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of synthetic polymers, providing detailed information about their end groups and allowing for the identification of oligomeric species. researchgate.netcapes.gov.brmdpi.com ESI-MS is valuable for confirming the presence of the expected RAFT-derived end group (the dithiobenzoate moiety in the case of CDB) on the polymer chains. researchgate.netcapes.gov.br

Studies using ESI-MS on polymers synthesized via CDB-mediated RAFT polymerization of monomers like methyl acrylate (B77674) have clearly demonstrated the presence of polymeric chains carrying the leaving group of the RAFT agent and the dithiobenzoate end group. researchgate.netcapes.gov.br This confirms that the RAFT mechanism is operative and that the thiocarbonylthio group is retained at the polymer chain end, which is essential for the living character of the polymerization and for subsequent chain extension or modification. researchgate.net Multiple-stage mass spectrometric experiments can further confirm the structure of the generated polymers and their end groups. researchgate.net ESI-MS can also help identify products arising from potential side reactions. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify and confirm the presence of specific functional groups within a molecule or polymer. researchgate.netcore.ac.uk In the context of CDB-mediated RAFT polymerization, FT-IR can be used to monitor the disappearance of monomer characteristic peaks (e.g., C=C stretching) over the course of the reaction, providing an alternative method for tracking monomer conversion. researchgate.net

Spectroscopic Evidence for Thiocarbonylthio End-Group Fidelity

The presence and integrity of the thiocarbonylthio end group derived from CDB in RAFT-synthesized polymers are typically confirmed using a combination of spectroscopic and chromatographic methods. These techniques provide direct and indirect evidence of the living nature of the polymerization and the successful incorporation of the CTA fragment at the polymer chain end.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for analyzing the end groups of RAFT polymers. The protons in the vicinity of the thiocarbonylthio group often exhibit characteristic chemical shifts that can be resolved from the main polymer chain signals. By comparing the integration of these end-group signals to the integration of signals from the polymer backbone repeat units, the number-average molecular weight (Mn) of the polymer can be determined. rsc.orgmdpi.com This spectroscopically determined Mn can then be compared to the theoretical Mn (calculated from the initial monomer to CTA ratio and monomer conversion) and the Mn determined by Gel Permeation Chromatography (GPC). Good agreement between these values indicates high end-group fidelity and controlled polymerization. scholaris.ca For dithiobenzoate-capped polymers, the aromatic protons of the thiobenzoyl moiety typically appear in the downfield region of the ¹H NMR spectrum (e.g., 6.8–8.0 ppm). nih.gov The presence and integration of these signals confirm the attachment of the dithiobenzoate group to the polymer chain.

UV-Visible (UV-Vis) Spectroscopy: The thiocarbonylthio group in dithiobenzoates exhibits strong characteristic absorption bands in the UV-Vis spectrum due to π→π* and n→π* electronic transitions. mdpi.comrsc.org For dithiobenzoates, these absorptions typically occur around 260-310 nm (π→π) and 450-550 nm (n→π), with the latter often responsible for the characteristic pink or purple color of these compounds and the polymers synthesized using them. core.ac.ukacs.orgresearchgate.net Monitoring the intensity of these absorption bands throughout the polymerization or in the final polymer product provides evidence for the presence of the thiocarbonylthio end group. A decrease in absorbance during polymerization can indicate loss of the end group due to side reactions, while a strong absorbance in the purified polymer confirms its retention. acs.orgacs.org UV-Vis detection is also commonly coupled with GPC (UV-GPC) to specifically detect polymer chains bearing the UV-active thiocarbonylthio end group. nih.govacs.org

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution (Mw/Mn or PDI) and number-average molecular weight (Mn) of the synthesized polymers. mdpi.commdpi.comcore.ac.uk In a controlled RAFT polymerization with high end-group fidelity, GPC traces typically show a unimodal peak that shifts to higher molecular weights with increasing monomer conversion, and the polydispersity index (PDI) remains low (ideally close to 1.0). core.ac.ukhep.com.cn This indicates that polymer chains are growing uniformly and that most chains are initiated and controlled by the RAFT agent. acs.org Coupling GPC with a UV detector set to the characteristic absorption wavelength of the thiocarbonylthio group allows for the selective detection of polymer chains that retain this end group. nih.govacs.orgcmu.edu A comparison of the molecular weight distribution obtained by UV detection versus a refractive index (RI) detector (which detects all polymer chains) can reveal the presence of "dead" chains that have lost the thiocarbonylthio functionality. cmu.edu

Detailed Research Findings and Data: Numerous studies have utilized these techniques to demonstrate the high end-group fidelity achieved with dithiobenzoate CTAs like CDB in the RAFT polymerization of various monomers.

For instance, research on the RAFT polymerization of methyl methacrylate (MMA) and styrene (St) mediated by CDB has shown that GPC traces exhibit a clear shift to lower retention times (higher molecular weights) as polymerization proceeds, with narrow molecular weight distributions (PDI typically below 1.3). core.ac.uk ¹H NMR analysis of the resulting polymers confirms the presence of the characteristic aromatic signals from the dithiobenzoate end group, allowing for the calculation of Mn that correlates well with theoretical values. rsc.orgcore.ac.uk

Studies investigating the stability of dithiobenzoate end groups under different conditions, such as thermal stress or exposure to light, have employed UV-Vis spectroscopy to monitor the characteristic absorbance bands. mdpi.comrsc.org A decrease in these bands over time or under specific conditions indicates degradation or loss of the thiocarbonylthio group. acs.orgacs.org UV-GPC has been particularly useful in quantifying the percentage of polymer chains that retain the UV-active end group after polymerization or post-polymerization reactions. acs.org

The data presented in various studies consistently show that when RAFT polymerization with CDB is conducted under appropriate conditions (e.g., suitable monomer, solvent, temperature, and initiator concentration), spectroscopic analysis confirms the presence of the thiocarbonylthio end group on a high percentage of polymer chains, providing strong evidence for high end-group fidelity and the controlled nature of the polymerization. scholaris.canih.govhep.com.cn

Interactive Data Table Example (Illustrative based on common findings):

TechniqueObservation Indicating End-Group FidelityExample Data Type
¹H NMRCharacteristic signals from dithiobenzoate protonsChemical shifts (ppm), Integration ratios
UV-VisCharacteristic absorbance bands (~260-310 nm, ~450-550 nm)Absorbance intensity, λmax
GPC (RI)Unimodal peak, low PDI, shift with conversionMn, Mw, PDI
GPC (UV)Unimodal peak (matching RI), strong UV signalUV signal intensity at characteristic wavelength

Data Table: Spectroscopic and Analytical Evidence for Thiocarbonylthio End-Group Fidelity

TechniqueKey Observation for FidelityTypical Data MeasuredExample Finding (Illustrative)Source(s)
¹H NMRPresence and integration of aromatic protons from dithiobenzoate end group relative to polymer backbone signals.Chemical shifts (ppm), Integration ratios of end-group peaks vs. monomer unit peaks.Calculated Mn (NMR) in close agreement with theoretical Mn and GPC Mn. rsc.orgscholaris.ca rsc.orgscholaris.ca
UV-VisPresence of characteristic absorption bands of the thiocarbonylthio group.Absorbance intensity, Wavelength of maximum absorbance (λmax).Strong absorbance at ~309 nm and ~500 nm confirming the presence of the dithiobenzoate group. core.ac.ukacs.orgresearchgate.net core.ac.ukacs.orgresearchgate.net
GPC (RI)Unimodal molecular weight distribution with low polydispersity index (PDI < 1.3), molecular weight increasing linearly with conversion.Number-average molecular weight (Mn), Weight-average molecular weight (Mw), PDI (Mw/Mn).Mn increases linearly with conversion, PDI remains low (~1.1-1.3), indicating controlled growth. core.ac.ukhep.com.cn core.ac.ukhep.com.cn
GPC (UV)UV trace (at dithiobenzoate λmax) overlaps with the RI trace, indicating that most polymer chains contain the UV-active end group.UV signal intensity, Overlap of UV and RI chromatograms.High UV signal intensity for the main polymer peak, confirming a high percentage of living chains. nih.govacs.orgcmu.edu nih.govacs.orgcmu.edu

These analytical methods collectively provide robust evidence for the successful incorporation and retention of the thiocarbonylthio end group derived from CDB, confirming the controlled nature of the RAFT polymerization and the high fidelity of the polymer chain ends.

Vi. Synthetic Applications of Cumyl Dithiobenzoate in Polymer Science

Controlled Synthesis of Homopolymers

CDB has been successfully employed as a RAFT agent for the controlled polymerization of a diverse range of monomers, leading to homopolymers with controlled molecular weights and low polydispersities. scialert.netresearchgate.net

Styrenic Monomers (e.g., Styrene (B11656), α-Methylstyrene)

Cumyl dithiobenzoate is effective in mediating the RAFT polymerization of styrenic monomers like styrene. cmu.eduresearchgate.netnih.gov Studies on the CDB-mediated RAFT polymerization of styrene at 30 °C have shown a delayed onset of steady-state behavior, consistent with a slow fragmentation model for the RAFT process. nih.gov Retardation can be observed in styrene polymerization when using CDB, which is associated with an inhibition period during which the RAFT agent is slowly consumed. cmu.edu The molecular weight of the resulting polystyrene can be significantly greater than expected based on complete RAFT agent consumption during this initial period. cmu.edu For longer reaction times, as the initial RAFT agent is converted to a polymeric species, the polymerization rate increases. cmu.edu The cumyl radical is considered a good free radical leaving group, but its relatively slow initiation of styrene polymerization is attributed as a factor in the observed retardation. cmu.edu Using a RAFT agent with a more effective initiating species, such as the cyanoisopropyl radical, has been shown to alleviate this retardation in styrene polymerization. cmu.edu

High-pressure conditions have been found to be advantageous for CDB-mediated styrene RAFT polymerizations, leading to low polydispersity polymers and controlled polymerizations even at high monomer conversions. researchgate.net This suggests that high-pressure polymerization can be used to produce higher molecular weight polystyrene with controlled microstructure. researchgate.net

Methacrylate (B99206) Monomers (e.g., Methyl Methacrylate, 2-Hydroxyethyl Methacrylate, tert-Butyldimethylsilyl Methacrylate)

CDB is an effective RAFT agent for the controlled polymerization of methacrylate monomers, including methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA). scialert.netresearchgate.netresearchgate.net RAFT polymerization using CDB has been demonstrated as a versatile method for synthesizing poly(methyl methacrylate) (PMMA) with controlled molecular weights and very narrow polydispersities (Mw/Mn < 1.2). scialert.net

In MMA polymerization mediated by CDB, an inhibition period has been observed. core.ac.ukresearchgate.net This is in contrast to styrene polymerization, where a retarded rate is typically seen. core.ac.uk The differences in behavior between styrene and MMA systems mediated by CDB have been ascribed to variations in the chain transfer abilities of the thiocarbonylthio moieties at the polymer chain ends. core.ac.uk

This compound has also been used as a RAFT agent for the synthesis of linear poly(2-hydroxyethyl methacrylate) (PHEMA) with defined molecular weights and narrow molecular distributions. researchgate.net RAFT dispersion polymerization of HEMA in non-polar media using a poly(lauryl methacrylate) (PLMA) precursor and CDB as the RAFT agent has been reported, leading to the formation of colloidal dispersions of spherical PLMA-PHEMA nanoparticles. nih.gov However, a side reaction between HEMA monomer and the dithiobenzoate-based RAFT agent can occur, potentially leading to bimodal particle size distributions. nih.gov This issue can be addressed by conducting the synthesis under monomer-starved conditions through continuous or multiple batch additions of HEMA. nih.gov

CDB has also been utilized in the synthesis of molecularly imprinted polymers (MIPs) using methacrylate-based functional monomers like 2-hydroxyethyl methacrylate functionalized β-cyclodextrin. mdpi.com

Acrylate (B77674) Monomers (e.g., Methyl Acrylate, n-Butyl Acrylate)

This compound is also effective in the RAFT polymerization of acrylate monomers such as methyl acrylate (MA) and n-butyl acrylate (BA). cmu.eduresearchgate.netcapes.gov.br Polymerizations of n-butyl acrylate performed with this compound can be markedly retarded, resulting in very low molecular weights. cmu.edu This retardation is associated with the polymeric RAFT agent and slow fragmentation of the intermediate radical. cmu.edu

Coupled size exclusion chromatography-electrospray ionization mass spectrometry (SEC-ESI-MS) has been used to study the product stream of n-butyl acrylate polymerization mediated by CDB, which is a significantly rate-retarded system. capes.gov.brqut.edu.au This analysis showed good agreement between theoretical and experimental masses of polymeric species. capes.gov.brqut.edu.au

CDB has been used as a RAFT agent for grafting n-butyl acrylate from crosslinked poly(divinylbenzene) core microspheres. qut.edu.au

Vinyl Monomers (e.g., 1-Vinyl-1,2,4-triazole)

The search results indicate the use of this compound in the polymerization of vinyl monomers, specifically mentioning 1-vinyl-1,2,4-triazole (B1205247). sigmaaldrich.comnih.govuni.lu While detailed research findings on the controlled polymerization of 1-vinyl-1,2,4-triazole specifically with CDB are not extensively provided in the snippets, CDB is mentioned as a RAFT agent in the context of vinyl monomer polymerization. researchgate.net

Tailored Design of Complex Macromolecular Architectures

Block Copolymer Synthesis via Sequential Monomer Addition

The ability of RAFT polymerization to retain the thiocarbonylthio end group on the polymer chain allows for the synthesis of block copolymers by sequentially adding different monomers. mdpi.comcmu.eduscialert.net CDB-terminated polymers can act as macro-CTAs for the polymerization of a second monomer block. acs.org This sequential addition approach is a primary method for constructing block copolymers with controlled segment lengths and compositions. scialert.net

Di- and Triblock Copolymers

CDB is effectively employed in the synthesis of both di- and triblock copolymers. By preparing a first block using CDB as the RAFT agent and then using this resulting macro-RAFT agent to polymerize a second monomer, diblock copolymers (A-B) can be formed. cmu.edu For triblock copolymers (A-B-A or A-B-C), further sequential monomer additions can be performed. For instance, an A-B diblock macro-RAFT agent can be used to polymerize a second block of monomer A or a different monomer C. mdpi.com

Studies have demonstrated the successful synthesis of diblock copolymers like poly(methyl methacrylate)-block-polystyrene and poly(benzyl methacrylate)-block-poly(2-(dimethylamino)ethyl methacrylate) using CDB-mediated RAFT polymerization with sequential monomer addition. cmu.educmu.edu The resulting block copolymers exhibit controlled molecular weights and relatively narrow polydispersities. cmu.edu

Influence of Monomer Addition Order and Macro-RAFT Agent Characteristics

The order of monomer addition and the characteristics of the macro-RAFT agent significantly influence the outcome of block copolymer synthesis. The effectiveness of a macro-RAFT agent in initiating the polymerization of the second monomer block depends on the reactivity of the macro-RAFT agent's leaving group (the polymeric radical) and the activity of the second monomer. cmu.eduacs.org When using a CDB-terminated polymer as a macro-RAFT agent, the cumyl radical is the leaving group. The efficiency of reinitiation by this radical and the rate of monomer addition to it are critical factors. acs.orggoettingen-research-online.de

Retardation effects can be observed, particularly in the early stages of polymerization, which can be influenced by the choice of RAFT agent and monomer. cmu.edu For example, in styrene polymerization mediated by this compound, an inhibition period can occur, attributed partly to the slower reinitiation of styrene polymerization by the cumyl radical compared to other radicals. cmu.eduacs.orggoettingen-research-online.de The purity of the CDB can also play a role in these effects. researchgate.net

The molecular weight and polydispersity of the macro-RAFT agent also impact the subsequent block extension. Well-defined macro-RAFT agents with narrow molecular weight distributions are crucial for synthesizing block copolymers with controlled architectures and low polydispersities. scialert.net

Star Polymers and Multi-Armed Topologies

CDB can be utilized in the synthesis of star polymers and other multi-armed topologies via RAFT polymerization. Two common strategies for synthesizing star polymers using RAFT are the "arm-first" and "core-first" methods. rsc.org In the arm-first approach, polymeric arms are synthesized using a monofunctional RAFT agent like CDB, and these arms are then coupled using a multi-functional core or cross-linker. rsc.org The core-first approach involves using a multi-functional RAFT agent at the core from which multiple polymer chains grow outwards.

While the search results primarily discuss the synthesis of star polymers using dithiobenzoates in general, one study specifically mentions the observation of 3- and 4-arm star structures in the RAFT polymerization of butyl acrylate using this compound, attributed to termination reactions of intermediate radicals. acs.orgrsc.org This highlights that complex architectures can also arise from side reactions in certain systems.

Graft and Brush Copolymers

CDB can also be employed in the synthesis of graft and brush copolymers. Graft copolymers consist of a main polymer chain (backbone) with polymeric side chains grafted onto it. Brush copolymers are a type of graft copolymer where the side chains are densely packed.

One approach to synthesizing graft copolymers using RAFT involves creating a macro-RAFT agent as the backbone and then polymerizing the side chains from this backbone. mdpi.com Alternatively, RAFT-prepared arms can be grafted onto a pre-functionalized backbone ("grafting-onto" approach). acs.org

A study mentions the synthesis of a catechol-containing semi-fluorinated asymmetric polymer brush using successive RAFT polymerization and ATRP, where CDB was used in the initial RAFT copolymerization step to create a backbone with ATRP initiating sites. rsc.org This demonstrates how CDB can be integrated into combined polymerization techniques to achieve complex brush architectures.

Cyclic Polymers and Other Non-Linear Architectures

RAFT polymerization mediated by CDB has been explored for the synthesis of cyclic polymers and other non-linear architectures. Cyclic polymers are macromolecules that lack end groups, forming a closed loop.

In one instance, CDB was successfully used as a RAFT agent in the cyclopolymerization of a symmetrical difunctional monomer, leading to the formation of cyclic soluble polymers with controlled molecular weights and low polydispersities. researchgate.net This indicates the potential of CDB in facilitating intramolecular chain transfer reactions necessary for cyclization.

Other non-linear architectures, such as hyperbranched polymers, can also be synthesized using RAFT polymerization with appropriately designed monomers and CTAs. mdpi.comworldscientific.com While not explicitly detailed for CDB in all search results, the general applicability of dithiobenzoates in creating diverse architectures suggests CDB's potential in these areas as well.

Strategies for End-Group Functionalization

A significant advantage of RAFT polymerization is the retention of the thiocarbonylthio group at the ω-end of the polymer chain, which allows for post-polymerization modification and end-group functionalization. mdpi.comcmu.eduscialert.net The dithiobenzoate group from CDB can be transformed into various functional groups, enabling the synthesis of polymers with tailored end functionalities.

Conversion of Thiocarbonylthio End-Groups to Thiols

One significant post-polymerization modification involves the conversion of the thiocarbonylthio end group to a thiol (-SH) group. This transformation is crucial for various downstream applications, including conjugation reactions. Several methods exist for this conversion, including reactions with nucleophiles, radical-induced reduction, and reduction with ionic reducing agents like borohydrides. researchgate.net

Reactions with nucleophiles, such as amines or hydroxide, are well-established methods for transforming the thiocarbonyl-containing group into a thiol. researchgate.net However, these reactions may leave residual reactive end-group functionality that might not be suitable for all applications. researchgate.net Radical-induced reduction is another approach for replacing the thiocarbonylthio group with a hydrogen end-group using a source of radicals and a hydrogen atom donor. researchgate.net The efficiency of this reduction is highly dependent on the hydrogen donor and the polymer structure. researchgate.net For polymers prepared with dithiobenzoate RAFT agents, radical-induced reduction with hypophosphite salts, such as N-ethylpiperidine hypophosphite, can overcome issues of reagent toxicity and workup associated with stannane (B1208499) and silane (B1218182) hydrogen donors. researchgate.net

The nature of the monomer unit adjacent to the thiocarbonylthio substituent and the specific nucleophile or reducing agent used can influence the reaction kinetics and the yield of the polymeric thiol. mdpi.com For instance, polystyrene and poly(methyl methacrylate) (PMMA) with dithiobenzoate end groups exhibit different behaviors during aminolysis, leading to the formation of disulfide and thiolactone groups, respectively. researchgate.netmdpi.com Sodium borohydride (B1222165) (NaBH4) has been shown to be effective for converting dithiobenzoate terminal groups of PMMA into thiols, with disulfide moieties being absent. mdpi.com

The resulting polymeric thiols can be immediately utilized in thiol-X click reactions, facilitating the creation of polymers with a wide range of chain-end functionalities, bioconjugates, and polymer-stabilized nanocomposites. mdpi.comrsc.org

Derivatization for Bioconjugation and Surface Modification

The reactive end groups of polymers synthesized with CDB via RAFT polymerization are highly valuable for derivatization, enabling their conjugation to biomolecules (bioconjugation) or modification of surfaces. The thiocarbonylthio end group, or the thiol group generated from its conversion, can be readily transformed into various functional groups suitable for coupling reactions. mdpi.comnih.gov

"Click" chemistry, such as the copper(I)-mediated azide-alkyne cycloaddition (CuAAC), is particularly well-suited for bioconjugation due to its orthogonality, high conversion efficiency, limited side reactions, and compatibility with aqueous environments. acs.orgsigmaaldrich.com Dithiobenzoate end-groups can be transformed into azido (B1232118) functional groups via radical-induced reactions, which can then be used in click reactions with alkyne-functionalized biomolecules or surfaces. nih.gov

Alternatively, the thiol group obtained after cleavage of the dithiobenzoate can participate in Michael addition reactions with α-β unsaturated carbonyl compounds like maleimides or vinyl sulfones, providing a more stable linkage compared to disulfide bonds. rsc.orgsigmaaldrich.com RAFT polymers have been conjugated to proteins like bovine serum albumin (BSA) and ovalbumin using bismaleimide (B1667444) linkers. sigmaaldrich.com

RAFT CTAs bearing protected functional groups, such as a furan-protected maleimide (B117702) moiety, can also be employed for post-polymerization functionalization. sigmaaldrich.com After polymerization and deprotection, the maleimide group is available for reaction with thiol-containing species. sigmaaldrich.com Furthermore, CTAs with α-carboxylic acids can be converted into active esters (e.g., via reaction with N-hydroxysuccinimide, NHS) before or after polymerization, allowing for facile conjugation to amine-containing biomolecules. sigmaaldrich.com

The versatility of RAFT allows for the incorporation of clickable moieties through various strategies, including using clickable macroinitiators or transfer agents, post-polymerization modification of end groups, or pre-modification of monomers. acs.org While post-polymerization modification of end groups can yield terminal functionality, achieving high efficacy for substantial modification can sometimes be challenging. acs.org

Polymerization in Dispersed and Heterogeneous Media

CDB is also employed in RAFT polymerization carried out in dispersed and heterogeneous media, such as emulsions, microemulsions, and on solid supports. These methods are crucial for producing polymeric nanoparticles, modifying surfaces, and creating polymer brushes.

RAFT Polymerization in Emulsion and Microemulsion Systems

RAFT polymerization in emulsion and microemulsion systems presents unique challenges compared to homogeneous systems, primarily related to the partitioning of the RAFT agent and radicals among different phases. researchgate.net this compound (CDB) and benzyl (B1604629) dithiobenzoate (BDB) have been investigated for RAFT miniemulsion polymerization due to their low water solubility and favorable partitioning into the monomer oil phase. lehigh.edu

Studies have shown that the RAFT process mediated by CDB in conventional emulsion polymerization can be unsuccessful, leading to a loss of molecular weight control and latex stability. lehigh.edu This is often attributed to insufficient diffusion of the RAFT agent through the aqueous phase from monomer droplets to micellar nucleated particles. lehigh.edu

However, in miniemulsion polymerizations, CDB-mediated RAFT has exhibited living characteristics similar to bulk RAFT polymerizations. lehigh.eduuq.edu.au Despite this, challenges such as limited coagulum formation, bimodal molecular weight distributions, and relatively broad particle size distributions have been observed, particularly with low surfactant surface coverage on the initial droplets. lehigh.edu These issues may arise from large, RAFT agent-concentrated droplets that lose stability. lehigh.edu Improving system stability and molecular weight control can be achieved by increasing surfactant concentration or optimizing sonification time. lehigh.edu

Compared to conventional nonliving miniemulsion polymerization, RAFT miniemulsion mediated by CDB or other dithiobenzoates often shows a significant decrease in polymerization rate, which is potentially linked to entry and exit events of radicals. uq.edu.auacs.org

RAFT dispersion polymerization using dithiobenzoate-based CTAs has also been explored for the synthesis of block copolymer nanoparticles in non-polar media. nih.govacs.org However, side reactions between certain monomers, such as 2-hydroxyethyl methacrylate (HEMA), and dithiobenzoate-based RAFT agents can lead to bimodal particle size distributions. acs.orgwhiterose.ac.uk This issue can be mitigated by employing monomer-starved conditions through continuous or multiple-batch monomer addition. acs.org

Surface-Initiated RAFT (SI-RAFT) for Polymer Brushes

Surface-initiated RAFT (SI-RAFT) is a powerful technique for growing polymer chains directly from a solid surface, creating polymer brushes with controlled thickness, composition, and architecture. This approach typically involves immobilizing a RAFT agent or an initiator on the substrate surface. publish.csiro.auunlp.edu.ar

SI-RAFT can be performed using either the R-group approach or the Z-group approach, referring to the part of the RAFT agent anchored to the surface. publish.csiro.auunlp.edu.ar In the R-group approach, the leaving and reinitiating R group is attached to the surface, and polymer chains grow outwards. publish.csiro.auunlp.edu.ar This method often allows for higher graft densities compared to the "grafting onto" approach due to reduced steric hindrance. publish.csiro.au In the Z-group approach, the stabilizing Z group is anchored, and polymerization occurs near the surface. unlp.edu.ar

This compound and other dithiobenzoate derivatives have been successfully immobilized on various surfaces, including silicon wafers and silica (B1680970) particles, to mediate SI-RAFT polymerization. unlp.edu.arbenicewiczgroup.comresearchgate.net For instance, this compound has been attached to the surface of silica particles via its Z group to mediate the RAFT polymerization of monomers like methyl methacrylate (MMA) and styrene (St). benicewiczgroup.com Homopolymer-grafted silica particles prepared via SI-RAFT using a CDB-like agent have been further used in chain-extension polymerization to produce well-defined diblock copolymer-grafted particles. benicewiczgroup.com

Studies on SI-RAFT polymerization from dithiobenzoate-modified silica surfaces via an R-group approach have shown that the kinetics of surface graft polymerization can be controlled, with molecular weights increasing linearly with conversion and first-order kinetics observed. benicewiczgroup.com This approach has enabled the grafting of homopolymer and block copolymer brushes with narrow polydispersity onto nanoparticles. benicewiczgroup.com

SI-RAFT allows for the creation of surfaces with tailored properties, such as modified wettability. For example, grafting styrene from a paper-supported RAFT agent (potentially a dithiobenzoate derivative) resulted in a cellulosic substrate with enhanced hydrophobicity, indicated by a water contact angle of 130°. publish.csiro.au

CDB Immobilization on Supports (e.g., Silica)

The immobilization of CDB or other dithiobenzoate-based RAFT agents onto solid supports, such as silica, is a critical step for initiating controlled polymerization from the surface (SI-RAFT). Various methods have been developed for covalently attaching RAFT agents to silica and other materials. benicewiczgroup.comresearchgate.netcapes.gov.br

One strategy involves modifying the silica surface to introduce functional groups that can react with the RAFT agent. For instance, amino-functionalized silica surfaces can be reacted with appropriately functionalized dithiobenzoates to create surface-immobilized RAFT agents. benicewiczgroup.com Another approach involves synthesizing a silane-containing RAFT agent that can directly react with the hydroxyl groups on the silica surface. benicewiczgroup.com For example, a RAFT-silane agent with a dithiobenzoate group has been prepared and reacted with silica nanoparticles to anchor the RAFT functionality. benicewiczgroup.com

Immobilization of 4-cyanopentanoic acid dithiobenzoate (CPADB), a related dithiobenzoate RAFT agent, onto cellulose (B213188) surfaces has been achieved through esterification of its carboxylic acid group with the hydroxyl groups of cellulose. psu.edu This immobilized RAFT agent was then used for graft polymerization. psu.edu

The efficiency of RAFT graft polymerization mediated by silica-supported chain transfer agents can be influenced by factors such as CTA loading on the support, the type of free CTA used, and the reaction medium. capes.gov.br Under optimal conditions, well-defined polymeric chains with low polydispersity and controlled chain lengths can be grafted onto the surface of fumed silica. capes.gov.br

Vii. Comparative Analysis of Cumyl Dithiobenzoate with Alternative Raft Agents

Structure-Activity Relationships of Thiocarbonylthio Compounds

The structure of a thiocarbonylthio compound, ZC(=S)S-R, directly impacts its activity as a RAFT agent. The R and Z groups play distinct but interconnected roles in the RAFT mechanism. sigmaaldrich.commdpi.com

Impact of the R-Group (Leaving Group) on Control and Kinetics

The R-group in a RAFT agent acts as a leaving group during the fragmentation step of the RAFT mechanism and is responsible for reinitiating polymerization. acs.orgmdpi.com The R-group must be a good homolytic leaving group relative to the propagating radical to favor fragmentation from the intermediate radical. acs.orgcmu.edu Additionally, the radical formed from the R-group (R•) must be capable of efficiently reinitiating polymerization to ensure that all chains grow at a similar rate, which is essential for achieving narrow molecular weight distributions. acs.orgscispace.com

For cumyl dithiobenzoate, the R-group is a cumyl group (-C(CH₃)₂Ph). The cumyl radical is a relatively stable tertiary radical. While the cumyl radical is anticipated to be a good leaving group, it can be relatively slow to initiate polymerization with certain monomers, such as styrene (B11656), which can lead to retardation in the early stages of polymerization. cmu.edu The efficiency of reinitiation by the R-group radical affects the initial stages of the RAFT process, particularly the transition from the pre-equilibrium to the main equilibrium. rsc.org

Impact of the Z-Group (Modifying Group) on Reactivity and Stability

For dithiobenzoates like this compound, the Z-group is a phenyl group (-Ph). Aromatic groups like phenyl in the Z position generally lead to higher reactivity of the C=S bond towards radical addition compared to alkyl groups. mdpi.comrepositorioinstitucional.mx The phenyl group can stabilize the intermediate radical through resonance. wikipedia.org The nature of the Z-group significantly influences the position of the main RAFT equilibrium and can impact the extent of rate retardation. wikipedia.orgrepositorioinstitucional.mx

Comparison with Dithioacetates, Trithiocarbonates, Dithiocarbamates, and Xanthates

Different classes of thiocarbonylthio compounds exhibit varying effectiveness as RAFT agents depending on the monomer being polymerized. wikipedia.orgsigmaaldrich.com The relative effectiveness, often assessed by chain transfer constants, generally follows the trend: dithiobenzoates > trithiocarbonates ~ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates. acs.orgresearchgate.net

Dithiobenzoates (Z = Aryl): Generally exhibit high transfer constants and are effective for controlling the polymerization of more activated monomers (MAMs) like styrenes and methacrylates. sigmaaldrich.comacs.org this compound falls into this category. However, they can sometimes lead to polymerization retardation, particularly at high concentrations or in the early stages. sigmaaldrich.comresearchgate.net They can also be prone to hydrolysis. sigmaaldrich.com

Trithiocarbonates (Z = S-Alkyl or S-Aryl): Possess high transfer constants and are generally more hydrolytically stable than dithiobenzoates. sigmaaldrich.com They are effective for a wide range of monomers, including both MAMs and less activated monomers (LAMs) like vinyl acetate (B1210297), and tend to cause less retardation compared to dithiobenzoates. sigmaaldrich.comrsc.org

Dithiocarbamates (Z = N-Alkyl₂ or N-Aryl₂): Their activity is highly dependent on the substituents on the nitrogen atom. sigmaaldrich.com They are often more effective with electron-rich monomers (LAMs). sigmaaldrich.com The lone pair of electrons on nitrogen can be delocalized into the thiocarbonyl group, which can deactivate the C=S bond towards radical addition and destabilize the radical intermediate compared to dithiobenzoates or trithiocarbonates. acs.orgrepositorioinstitucional.mx

Xanthates (Dithiocarbonates, Z = O-Alkyl or O-Aryl): Typically have lower transfer constants compared to dithiobenzoates and trithiocarbonates. sigmaaldrich.comacs.org They are generally more effective for controlling the polymerization of less activated monomers (LAMs) like vinyl acetate and N-vinylpyrrolidone. acs.orgsigmaaldrich.com Electron-withdrawing substituents can enhance their activity. sigmaaldrich.comacs.org

The choice between these classes depends on matching the reactivity of the RAFT agent to the reactivity and stability of the propagating radical of the monomer. wikipedia.orgscispace.com

Evaluation of Kinetic Performance Across Different RAFT Agent Classes

The kinetic performance of a RAFT agent is evaluated by its ability to control molecular weight, achieve low polydispersity, and minimize undesirable effects like retardation and inhibition. wikipedia.orgsigmaaldrich.com

Efficiency in Molecular Weight Control and Polydispersity Attainment

A primary goal of RAFT polymerization is to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ or PDI). wikipedia.orgpolymersource.ca An ideal RAFT agent facilitates rapid and reversible transfer of the thiocarbonylthio group between growing polymer chains, ensuring that all chains have an equal opportunity to grow. wikipedia.orgscispace.com

This compound has been shown to effectively control the molecular weight and yield polymers with narrow polydispersities (typically < 1.2) for certain monomers, such as methyl methacrylate (B99206) and styrene, under appropriate conditions. cmu.eduscialert.net The theoretical number-average molecular weight (Mn) in a controlled RAFT polymerization should increase linearly with monomer conversion, and the polydispersity should decrease to low values as the polymerization progresses. researchgate.net

However, the efficiency in achieving low polydispersity can be influenced by factors such as the concentration of the RAFT agent, the monomer type, and the reaction temperature. cmu.edu For instance, lower concentrations of RAFT agent can sometimes lead to increased polydispersity and the appearance of a high molecular weight tail due to a higher proportion of dead chains formed by termination. cmu.edu

Comparative Analysis of Retardation and Inhibition Effects

Retardation and inhibition are kinetic phenomena that can occur in RAFT polymerization, leading to slower polymerization rates compared to conventional free radical polymerization. researchgate.netrsc.org Inhibition refers to an initial period with little to no monomer conversion, while retardation is a decrease in the polymerization rate throughout the reaction. researchgate.net

Retardation and inhibition in RAFT polymerization can arise from several factors, including slow reinitiation by the leaving R-group radical or slow fragmentation of the intermediate RAFT radical. researchgate.netacs.org The stability of the intermediate radical plays a significant role; a highly stable intermediate can act as a radical sink, reducing the concentration of propagating radicals and slowing down the polymerization. acs.org

Dithiobenzoates, including this compound, are sometimes associated with retardation and inhibition effects, particularly at higher concentrations or with certain monomers like methyl acrylate (B77674). sigmaaldrich.comresearchgate.netacs.org For example, in the polymerization of styrene mediated by this compound, retardation can manifest as an inhibition period in the early stages. cmu.edu This has been attributed, in part, to the cumyl radical being relatively slow to reinitiate styrene polymerization. cmu.edu

In comparison, trithiocarbonates are often reported to cause less retardation than dithiobenzoates. sigmaaldrich.comrsc.org The extent of retardation is influenced by the RAFT equilibrium constant and can vary depending on the monomer and the specific RAFT agent structure. rsc.org The phenomenon of retardation is a complex interplay of various reaction rates within the RAFT mechanism. wikipedia.orgresearchgate.net

RAFT Agent ClassZ-GroupTypical Monomers ControlledTransfer Constant (Relative)Tendency for Retardation/InhibitionHydrolytic Stability
DithiobenzoatesArylMAMs (Styrenes, Methacrylates)HighModerate to HighLower
TrithiocarbonatesS-Alkyl/ArylWide range (MAMs and LAMs)HighLowerHigher
DithiocarbamatesN-Alkyl₂/Aryl₂LAMs (Electron-rich)LowerVariable (depends on substituents)Variable
XanthatesO-Alkyl/ArylLAMsLowerLowerVariable

This table provides a general comparison, and the specific performance of a RAFT agent within a class can vary depending on the exact structure of the R and Z groups and the polymerization conditions.

Scope and Limitations of CDB Versatility for Various Monomers

This compound (CDB) is a widely utilized reversible addition-fragmentation chain transfer (RAFT) agent, particularly effective for controlling the polymerization of certain classes of monomers. Its versatility stems from the appropriate balance of addition and fragmentation rates in the RAFT equilibrium, influenced by its specific R and Z groups. However, the effectiveness of CDB is not universal and depends significantly on the nature of the monomer being polymerized. The selection of the RAFT agent is a critical parameter in achieving controlled polymerization, with different agents being more suitable for specific monomer classes. uobasrah.edu.iq

CDB, a dithiobenzoate-type RAFT agent, is generally known for its high transfer constants. uobasrah.edu.iq This class of RAFT agents is often preferred for "more-activated" monomers (MAMs), such as methacrylates and methacrylamides, where they typically provide better control over molecular weight and end-group fidelity. researchgate.netrsc.org Research has demonstrated the successful synthesis of well-defined poly(methyl methacrylate) (PMMA) with narrow molecular weight distributions (Mw/Mn < 1.2) using CDB as the RAFT agent. scialert.net Similarly, controlled polymerization of tert-butyldimethylsilyl methacrylate (TBDMSMA) has been achieved with dithiobenzoate-type agents like CDB and cyanoisopropyl dithiobenzoate (CPDB), yielding polymers with narrow molecular weight distributions that shift linearly with monomer conversion. nih.gov

Despite its success with methacrylates, the application of CDB to other monomer classes presents limitations. For monomers like styrenes, acrylates, and acrylamides, the use of dithiobenzoates, including CDB, has diminished in favor of trithiocarbonates due to issues such as retardation and hydrolytic/thermal instability. researchgate.net Retardation, characterized by a slower rate of polymerization compared to conventional radical polymerization, can be a significant drawback when using CDB with these monomers. acs.orgcmu.edu In styrene polymerization mediated by CDB, retardation can manifest as an inhibition period in the early stages, during which the RAFT agent is slowly consumed. cmu.edu While controlled molecular weights and relatively narrow polydispersities can still be achieved with styrene under optimized conditions, the kinetics can be affected by the concentration of the RAFT agent and potential impurities. acs.orgcmu.eduresearchgate.net Impurities in CDB, such as dithiobenzoic acid (DTBA), have been shown to inhibit or retard the polymerization of monomers like 2-hydroxyethyl methacrylate (HEMA), styrene, and methyl acrylate (MA). researchgate.net

The fragmentation rate of the intermediate radical in the RAFT equilibrium plays a crucial role in controlling the polymerization. For monomers where the polymeric radical is less stable or the fragmentation from the intermediate is slow, retardation can occur. In the case of n-butyl acrylate polymerization with this compound, marked retardation and low molecular weights have been observed, consistent with complete consumption of the initial RAFT agent but slow fragmentation of the intermediate. cmu.edu This highlights a limitation of CDB when the propagating radical derived from the monomer is a relatively poor leaving group from the RAFT intermediate.

Furthermore, the versatility of RAFT agents, including CDB, can be influenced by the reaction conditions and the specific monomer structure. While RAFT is broadly applicable to a wide range of monomers polymerizable by radical polymerization, the optimal RAFT agent and conditions need to be carefully selected for each specific monomer or monomer combination to achieve good control over molecular weight and polydispersity. uobasrah.edu.iqiupac.org For instance, while CDB has been used in the cyclopolymerization of a difunctional methacrylate monomer to obtain soluble polymers with relatively low polydispersities, its effectiveness can be highly dependent on tuned conditions. researchgate.net

The following table summarizes some research findings on the application of this compound (CDB) with different monomers:

Monomer Class Example Monomer CDB Effectiveness Observed Phenomena / Limitations Reference
Methacrylates Methyl Methacrylate (MMA) High Controlled MW and narrow PDI (Mw/Mn < 1.2) scialert.net
TBDMSMA High Controlled MW, narrow PDI, linear MW-conversion relationship nih.gov
Styrenics Styrene Moderate Retardation, inhibition period possible, sensitive to impurities researchgate.netacs.orgcmu.eduresearchgate.net
Acrylates n-Butyl Acrylate Moderate Marked retardation, low MW, slow fragmentation of intermediate cmu.edu
Methyl Acrylate (MA) Moderate Retardation possible, sensitive to impurities researchgate.netresearchgate.net
Acrylamides Acrylamides Moderate Less preferred than trithiocarbonates due to potential issues researchgate.net
Vinyls Vinyl Acetate Low Impurities can cause inhibition period researchgate.net

This table illustrates that while CDB is a powerful RAFT agent for certain monomers, particularly methacrylates, its application to other monomers like styrenes and acrylates may require careful consideration of reaction conditions and potential limitations such as retardation and sensitivity to impurities.

Viii. Future Research Directions and Emerging Paradigms in Cdb Mediated Raft Polymerization

Precision Synthesis of Advanced Polymeric Materials

Future research aims to leverage CDB-mediated RAFT polymerization for the precision synthesis of advanced polymeric materials with complex architectures and tailored properties. This includes the synthesis of block copolymers, gradient copolymers, star polymers, and hyperbranched polymers with precise control over monomer sequence, chain length, and end-group functionality. researchgate.netscience.gov The ability of CDB to mediate the controlled polymerization of a wide range of monomers makes it a valuable tool for constructing these intricate structures. scispace.commdpi.com For instance, CDB has been successfully used in the RAFT homopolymerization of protected vinyl catechol derived from caffeic acid, yielding well-controlled polymers with narrow molecular weight distributions, which can then be deprotected to produce functional catechol-containing polymers. rsc.org The precision offered by CDB-RAFT is crucial for applications requiring polymers with specific physical, chemical, or biological functions.

Integration of CDB-RAFT with Other Controlled Polymerization Techniques

Integrating CDB-mediated RAFT polymerization with other controlled polymerization techniques presents a promising avenue for synthesizing polymers with unique properties and complex architectures that may be challenging to achieve with a single method. This includes combination with techniques such as Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP). nih.gov For example, block copolymers can be synthesized by using a polymer prepared by one technique as a macro-CTA for polymerization mediated by another technique. researchgate.netmdpi.com The combination of RAFT with thiol-ene chemistry has also shown potential for creating functional polymers through post-polymerization modification. ugent.be Future work will explore synergistic approaches where the strengths of CDB-RAFT, such as its versatility with monomers, are combined with the specific advantages of other controlled polymerization methods to access novel polymeric materials.

Rational Design of Next-Generation CDB Analogues

The rational design of new CTA analogues based on the dithiobenzoate core structure of CDB is a key area for future research. This involves modifying the R and Z groups of the dithioester to fine-tune the RAFT process for specific monomers or reaction conditions. mdpi.com The R group influences the leaving ability of the radical, while the Z group affects the addition and fragmentation rates. mdpi.com Computational studies can play a significant role in predicting the effectiveness of new analogues before experimental synthesis. publish.csiro.au The goal is to develop CTAs that offer improved control, faster polymerization rates, reduced retardation effects, or enhanced compatibility with specific polymerization systems, such as emulsion or miniemulsion polymerization where CDB has shown some limitations in conventional setups. lehigh.edu For example, research has explored dithiobenzoate analogues bearing hydroxyl groups for the synthesis of telechelic diol polymers. mdpi.com

Computational Predictions for Novel Monomer-CDB Combinations

Computational methods, such as Monte Carlo simulations and density functional theory (DFT) calculations, are becoming increasingly important tools for predicting the behavior of RAFT polymerization systems. publish.csiro.auutwente.nl Future research will utilize these computational approaches to predict the outcome of polymerizations involving CDB with novel monomers or under different reaction conditions. mdpi.com This includes predicting molecular weight distributions, polymerization kinetics, and the influence of side reactions. utwente.nlacs.org By simulating the complex equilibrium and fragmentation steps involved in CDB-mediated RAFT, researchers can gain insights into the underlying mechanisms and optimize reaction parameters in silico before conducting experiments, accelerating the discovery and development of new polymeric materials. mdpi.com Computational studies have already been used to model CDB-mediated polymerization kinetics and assess rate coefficients. publish.csiro.auuni-goettingen.deresearchgate.net

Exploration of Stimuli-Responsive and Self-Healing Polymers

CDB-mediated RAFT polymerization is well-suited for the synthesis of polymers with tailored end-group functionality, which is essential for creating stimuli-responsive and self-healing materials. nih.govdntb.gov.uaresearchgate.net Future research will focus on utilizing CDB-RAFT to incorporate specific functional groups or blocks into polymer chains that can respond to external stimuli such as temperature, pH, light, or chemical environment. nih.govdntb.gov.uaacs.org The controlled nature of RAFT allows for precise placement of these responsive elements within the polymer structure. nih.gov Furthermore, RAFT-based polymers can be designed to participate in dynamic covalent or supramolecular interactions, enabling self-healing properties. researchgate.net For example, photo-active RAFT agents have been explored for developing self-healing thermosets. researchgate.net

Q & A

Q. What is the role of cumyl dithiobenzoate (CDB) in reversible addition-fragmentation chain transfer (RAFT) polymerization?

CDB acts as a chain transfer agent (CTA) in RAFT polymerization, enabling controlled radical polymerization by mediating the equilibrium between active and dormant polymer chains. Its dithiobenzoate group facilitates reversible radical addition and fragmentation, ensuring narrow molecular weight distributions (e.g., Mₙ = 14,400, Đ = 1.04 in styrene polymerization) . CDB is particularly effective for monomers like styrene and methacrylates, where its cumyl leaving group influences reinitiation efficiency and kinetics .

Q. How does CDB affect polymerization kinetics compared to other RAFT agents?

CDB exhibits pronounced rate retardation and extended induction periods due to the resonance-stabilized cumyl radical, which reinitiates polymerization slower than propagating radicals (e.g., 700× slower than butyl acrylate radicals) . Kinetic studies using EPR spectroscopy and GPC reveal that CDB’s fragmentation constant (kfr ≈ 10⁴ s⁻¹) and equilibrium constants (K ≈ 8.9×10⁶ L/mol) differ significantly from agents like CPDB or ETTP, impacting polymerization rates and radical concentrations .

Advanced Research Questions

Q. What experimental methodologies resolve contradictions in CDB-mediated RAFT mechanisms?

Discrepancies between kinetic models (e.g., slow fragmentation vs. cross-termination) are addressed via:

  • High-level ab initio calculations : To validate equilibrium constants (e.g., K = 7.3×10⁶ L/mol for CDB) .
  • EPR spectroscopy : Directly measures intermediate radical lifetimes (e.g., ~2.5 s for CDB adduct radicals) .
  • Dual-mechanism studies : Combining RAFT with ATRP to decouple initiation and termination effects .

Q. How does CDB’s structure influence its performance in complex polymerization systems?

The cumyl group’s steric bulk and resonance stabilization reduce reinitiation efficiency, leading to inhibition in early polymerization stages. For example:

  • Cumyl vs. cyanoisopropyl radicals : Cumyl radicals exhibit 10× slower addition to butyl acrylate than cyanoisopropyl radicals .
  • Z-group effects : The dithiobenzoate group enhances CTA activity but increases sensitivity to monomer polarity . Structural optimization requires balancing kadd/kfr ratios and radical stability .

Q. What are the challenges in modeling CDB-mediated RAFT polymerization for predictive synthesis?

Key challenges include:

  • Radical storage effects : Long-lived intermediate radicals act as "sinks," complicating steady-state assumptions .
  • Cross-termination vs. fragmentation : Discrepancies arise when experimental termination products (e.g., from CDB) are undetected despite model predictions .
  • Chain-length dependence : Main equilibrium conditions only stabilize after initial RAFT agent consumption, requiring multi-stage kinetic models .

Methodological Guidance

Q. How to design a kinetic study for CDB-mediated RAFT polymerization?

  • Step 1 : Use GPC to track molecular weight evolution and confirm living behavior (e.g., linear Mₙ vs. conversion plots) .
  • Step 2 : Employ EPR or pulsed-laser photolysis to quantify radical concentrations and fragmentation rates .
  • Step 3 : Compare experimental data with ab initio-derived equilibrium constants to validate mechanistic hypotheses .

Q. How to mitigate rate retardation in CDB-based systems?

  • Optimize RAFT agent concentration : Higher CDB levels prolong inhibition but improve control; balance with initiator efficiency .
  • Hybrid mechanisms : Combine CDB with ATRP initiators (e.g., alkyl pseudohalides) to bypass slow reinitiation .
  • Solvent selection : Polar solvents (e.g., toluene) enhance radical stabilization, reducing termination side reactions .

Data Contradictions and Resolution

Q. Why do some studies report negligible termination products in CDB systems despite kinetic predictions?

Quantum chemical calculations suggest that termination products (e.g., from cumyl radical coupling) are thermodynamically unstable under standard conditions, decomposing into non-detectable byproducts . Experimental validation requires low-temperature EPR or MALDI-TOF to capture transient species .

Q. How to reconcile discrepancies between experimental and theoretical equilibrium constants for CDB?

Theoretical models often assume ideal steady-state conditions, whereas experimental systems account for radical storage effects and solvent interactions. Calibration using combined EPR/kinetic datasets improves agreement (e.g., Kexp = 8.9×10⁶ vs. Kcalc = 7.3×10⁶ L/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.